![molecular formula C23H23BrN2O3 B2389553 2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol CAS No. 326018-26-2](/img/structure/B2389553.png)
2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two magnetic nanoparticle-supported 2-(((4-(1-iminoethyl)phenyl)imino)methyl)phenols were successfully synthesized, characterized, and applied in the one-pot three-component reaction of substituted benzaldehydes, 2-naphthol, and amides for synthesis of 1-amidoalkyl-2-naphthols .
Molecular Structure Analysis
While specific structural analysis data for “2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol” was not found, similar Schiff base ligands have been studied . For example, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) and its metal (II) complexes were successfully synthesized and characterized .
Chemical Reactions Analysis
In a study, two magnetic nanoparticle-supported 2-(((4-(1-iminoethyl)phenyl)imino)methyl)phenols were used in the one-pot three-component reaction of substituted benzaldehydes, 2-naphthol, and amides for synthesis of 1-amidoalkyl-2-naphthols .
Future Directions
Adamantane derivatives, which include “2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their unique structural, biological, and stimulus-responsive properties make them subjects of interest for future research .
Mechanism of Action
Target of Action
The adamantane moiety in the compound suggests potential interactions with proteins or receptors that have previously been shown to interact with adamantane derivatives .
Mode of Action
Based on the structure of the compound, it can be inferred that the adamantane moiety might interact with its targets in a similar manner as other adamantane derivatives . The presence of the phenyl and nitrophenol groups could also influence the compound’s interaction with its targets, potentially through π-π stacking interactions or hydrogen bonding .
Biochemical Pathways
Adamantane derivatives have been known to affect various biochemical pathways, including those involved in viral replication and neurological processes
Pharmacokinetics
Adamantane derivatives are generally known for their good bioavailability and ability to cross the blood-brain barrier . The presence of the bromo and nitro groups in the compound could potentially affect its metabolic stability and distribution .
Result of Action
Given the structural features of the compound, it could potentially exhibit antiviral or neuroprotective effects, similar to other adamantane derivatives .
properties
IUPAC Name |
2-[[4-(1-adamantyl)phenyl]iminomethyl]-6-bromo-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c24-21-9-20(26(28)29)8-17(22(21)27)13-25-19-3-1-18(2-4-19)23-10-14-5-15(11-23)7-16(6-14)12-23/h1-4,8-9,13-16,27H,5-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFGGWKUWVANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N=CC5=C(C(=CC(=C5)[N+](=O)[O-])Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol |
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